Apomorphine

Dopamine Receptor Binding Pharmacology Receptor Selectivity

Apomorphine (CAS 58-00-4) is the only non-ergoline dopamine agonist that delivers levodopa-equivalent antiparkinsonian efficacy through direct, pan-dopamine receptor activation (D₁–D₅). Unlike D₂/D₃-selective alternatives (ropinirole, pramipexole), apomorphine activates D₁ receptors and bypasses presynaptic neuronal integrity requirements, making it non-substitutable for advanced Parkinson's disease OFF-episode research. The TOLEDO trial confirmed a net 1.89 h daily OFF-time reduction vs. placebo (p=0.0025). Available as a research-grade analytical standard or API for formulation development.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 58-00-4
Cat. No. B128758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApomorphine
CAS58-00-4
Synonyms4H-​Dibenzo[de,​g]​quinoline-​10,​11-​diol, 5,​6,​6a,​7-​tetrahydro-​6-​methyl-​, (R)​-;  6aβ-​Aporphine-​10,​11-​diol;  (-​)​-​10,​11-​Dihydroxyaporphine;  (-​)​-​Apomorphine;  Apokyn;  Apomorphin;  Apomorphine;  Ixense;  l-​Apomorphine
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O
InChIInChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1
InChIKeyVMWNQDUVQKEIOC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER;  ODORLESS;  SOLN ARE NEUTRAL TO LITMUS;  LEVOROTATORY IN DIL ACID;  1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C;  PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform;  slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand;  soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Apomorphine (CAS 58-00-4): Procurement Specifications and Basic Characteristics for Scientific and Clinical Applications


Apomorphine (CAS 58-00-4, C₁₇H₁₇NO₂, MW 267.32) is a non-ergoline, non-selective dopamine receptor agonist with potent binding affinity across all five dopamine receptor subtypes (D₁–D₅) [1]. It is the only dopamine agonist that demonstrates symptomatic efficacy comparable to levodopa in Parkinson's disease (PD) [2]. Apomorphine is administered via subcutaneous injection, continuous subcutaneous infusion, or sublingual film for the acute, intermittent treatment of hypomobility OFF episodes in advanced PD [3]. Key physicochemical properties include pKa values of 7.0 and 8.92 (at 25°C), and an XLogP of approximately 3.03 [1].

Why Apomorphine Cannot Be Replaced by Ropinirole, Pramipexole, or Rotigotine in Advanced Parkinson's Disease Applications


In-class dopamine agonists (e.g., ropinirole, pramipexole, rotigotine) exhibit selectivity for the D₂-like receptor family (D₂/D₃) and lack meaningful D₁ receptor activation [1]. This receptor selectivity fundamentally limits their maximal antiparkinsonian efficacy relative to levodopa [1]. Apomorphine, by contrast, demonstrates potent agonist activity across all five dopamine receptor subtypes (D₁–D₅), including robust D₁ receptor activation, enabling levodopa-equivalent symptomatic efficacy that D₂-selective agonists cannot achieve [1][2]. Moreover, apomorphine acts directly on postsynaptic dopamine receptors without requiring metabolic conversion or presynaptic neuronal integrity, making it effective even when levodopa response becomes erratic due to advanced neurodegeneration [3]. These pharmacologic distinctions create a non-substitutable clinical niche for apomorphine in advanced PD with severe motor fluctuations, where D₂-selective agonists provide insufficient rescue efficacy.

Quantitative Evidence for Apomorphine (CAS 58-00-4) Differentiation Relative to Comparator Compounds


Receptor Binding Profile: Apomorphine Pan-Dopamine Receptor Affinity Versus D₂-Selective Agonists

Apomorphine demonstrates potent binding affinity (Ki) across all five dopamine receptor subtypes: 101 nM (D₁), 32 nM (D₂), 26 nM (D₃), 2.6 nM (D₄), and 10 nM (D₅) [1]. By comparison, the D₂/D₃-selective agonists pramipexole and ropinirole exhibit negligible affinity for D₁ and D₅ receptors, precluding activation of the D₁-direct striatal pathway essential for full antiparkinsonian efficacy [2].

Dopamine Receptor Binding Pharmacology Receptor Selectivity

TOLEDO Phase 3 Trial: OFF Time Reduction with Continuous Subcutaneous Apomorphine Infusion

In the TOLEDO randomized, double-blind, placebo-controlled trial (NCT02006121), continuous subcutaneous apomorphine infusion (mean final dose 4.68 mg/h SD 1.50) reduced daily OFF time by 2.47 hours (SD 3.70) from baseline versus a reduction of 0.58 hours (SD 2.80) with placebo, yielding a net treatment difference of -1.89 hours per day (95% CI -3.16 to -0.62; p=0.0025) [1]. This effect magnitude exceeds that reported for oral D₂ agonists in advanced PD populations [2].

Parkinson's Disease Motor Fluctuations OFF Time Reduction

Network Meta-Analysis: Apomorphine Efficacy on Non-Motor Symptoms of Parkinson's Disease

A network meta-analysis of 21 randomized controlled trials comparing 10 PD therapies found that apomorphine demonstrated the highest efficacy for non-motor symptoms as measured by UPDRS III scores [1]. Compared with ropinirole, apomorphine showed a weighted mean difference (WMD) of -10.90 (95% CI -16.12 to -5.48); compared with pramipexole, WMD = -11.85 (95% CI -17.31 to -6.16); compared with rotigotine, WMD = -11.15 (95% CI -16.64 to -5.04); and compared with levodopa, WMD = -11.04 (95% CI -16.97 to -5.34) [1].

Non-Motor Symptoms Network Meta-Analysis UPDRS III

Pharmacokinetic Bioavailability: Sublingual Apomorphine Film Versus Subcutaneous Injection

Population pharmacokinetic modeling demonstrates that apomorphine sublingual film (APL-130277) at 30 mg achieves comparable systemic exposure (AUC₀₋₂₄) to subcutaneous apomorphine 5 mg, with a geometric mean ratio of 0.99 (90% CI 0.96–1.03) [1]. Relative bioavailability of sublingual film is approximately 18% versus subcutaneous administration [1][2]. Median Tₘₐₓ for sublingual film is 0.63–0.75 hours versus 0.25–0.38 hours for subcutaneous injection [2].

Pharmacokinetics Bioavailability Sublingual Delivery

Functional Selectivity: Apomorphine cAMP and β-Arrestin Signaling Relative to Dopamine

A systematic biosensor-based functional comparison revealed that apomorphine facilitates cAMP signaling at both D₁ and D₂ receptor families with similar efficacy to dopamine but greater potency except at D₃ receptors, where potency is similar [1]. Apomorphine also recruits β-arrestin at all dopamine receptors similar to dopamine, but with lower maximal effects at D₁, D₄, and D₅ receptors [1]. This balanced signaling profile contrasts with D₂-selective agonists that show distinct β-arrestin bias [2].

Signal Transduction cAMP β-Arrestin Functional Selectivity

FAERS Comparative Safety Analysis: Apomorphine Versus Non-Ergot Dopamine Agonists

Analysis of 19.7 million FAERS adverse event reports (2007–2023) revealed that apomorphine generated 135 preferred-term positive safety signals, fewer than pramipexole (269), ropinirole (246), and rotigotine (163) [1]. Apomorphine demonstrated a distinct adverse event profile characterized primarily by administration site-related events, whereas pramipexole and ropinirole exhibited prominent signals for impulse control disorders and hallucinations [1].

Pharmacovigilance FAERS Adverse Events Drug Safety

Validated Research and Clinical Application Scenarios for Apomorphine (CAS 58-00-4) Based on Quantitative Evidence


Advanced Parkinson's Disease with Severe Motor Fluctuations and OFF Episodes

Apomorphine is indicated for patients with advanced PD experiencing motor fluctuations inadequately controlled by optimized oral or transdermal therapy. The TOLEDO trial demonstrated a net reduction in daily OFF time of 1.89 hours versus placebo (p=0.0025) with continuous subcutaneous infusion [1]. This evidence supports apomorphine as a non-oral rescue therapy and continuous infusion option that bypasses gastrointestinal absorption issues associated with oral levodopa [2]. Both subcutaneous injection and sublingual film formulations provide rapid ON response, with sublingual film achieving comparable exposure to subcutaneous administration at clinically relevant doses (30 mg sublingual ≈ 5 mg subcutaneous) [3].

Parkinson's Disease with Predominant Non-Motor Symptoms Requiring Symptom-Specific Therapy

Network meta-analysis evidence indicates that apomorphine is the most efficacious agent for non-motor symptoms of PD among 10 evaluated therapies, including ropinirole, pramipexole, rotigotine, and levodopa [1]. Apomorphine demonstrated statistically significant superiority over all comparators on UPDRS III non-motor symptom assessments (WMD range -10.90 to -13.27). This application scenario is supported by apomorphine's pan-dopamine receptor activation profile and potent cAMP signaling across all dopamine receptor subtypes [2].

Preclinical Pharmacological Studies of Dopamine Receptor Signaling and Functional Selectivity

Apomorphine serves as a validated pharmacological probe for investigating dopamine receptor signal transduction, including cAMP and β-arrestin pathway activation. Recent systematic characterization demonstrated that apomorphine exhibits greater cAMP potency than dopamine at D₁, D₂, D₄, and D₅ receptors, while showing lower maximal β-arrestin recruitment at D₁, D₄, and D₅ [1]. This distinct functional selectivity profile makes apomorphine particularly valuable for studies investigating biased agonism at dopamine receptors and the molecular basis of differential therapeutic versus adverse effects among dopamine agonists [2].

Comparative Pharmacovigilance and Drug Safety Surveillance Research

Apomorphine's distinct adverse event profile—characterized primarily by administration site reactions rather than impulse control disorders or hallucinations—makes it a valuable comparator compound in pharmacovigilance research. FAERS database analysis quantified that apomorphine generates 135 positive safety signals versus 269 for pramipexole and 246 for ropinirole [1]. This safety differentiation supports research applications investigating dopamine agonist class effects, receptor-subtype contributions to adverse events, and strategies for mitigating treatment-emergent psychiatric complications in PD.

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